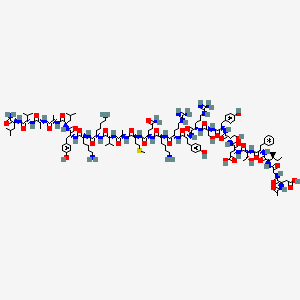![molecular formula C20H21ClNNaO4 B12350212 (alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- is a complex organic compound with a unique structure that includes a biphenyl core, a propanoic acid group, and several substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- typically involves multiple steps, including the formation of the biphenyl core, introduction of the propanoic acid group, and the addition of the chloro and ethoxy substituents. Common synthetic routes may involve Friedel-Crafts acylation to introduce the propanoic acid group, followed by nucleophilic substitution reactions to add the chloro and ethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form different carboxylic acid derivatives.
Reduction: The carbonyl group in the ethoxy substituent can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties .
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development for various diseases .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- involves its interaction with specific molecular targets and pathways. The biphenyl core and the substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-propanoic acid: Lacks the chloro and ethoxy substituents.
3’-Chloro-[1,1’-biphenyl]-4-propanoic acid: Lacks the ethoxy substituent.
[1,1’-Biphenyl]-4-propanoic acid, alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)-: Lacks the chloro substituent .
Uniqueness
The presence of both the chloro and ethoxy substituents in [1,1’-Biphenyl]-4-propanoic acid, 3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-, (alphaS)- makes it unique compared to its similar compounds.
Propiedades
Fórmula molecular |
C20H21ClNNaO4 |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
sodium;(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoate |
InChI |
InChI=1S/C20H22ClNO4.Na/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16;/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24);/q;+1/p-1/t13-,18-;/m0./s1 |
Clave InChI |
AGNFMTOJUUTYHZ-ZYJMRSDMSA-M |
SMILES isomérico |
CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+] |
SMILES canónico |
CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)
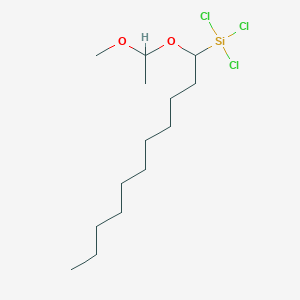
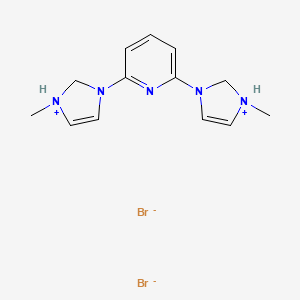
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350180.png)
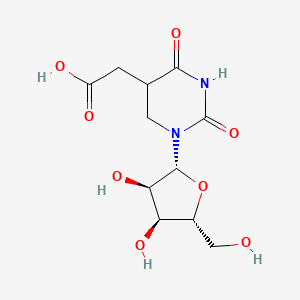
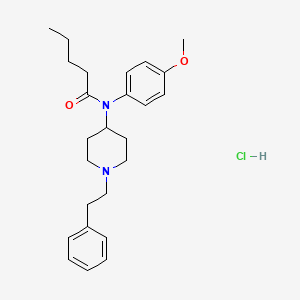

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
